- Method for synthesizing isolicoflavonol from phloroglucinol and hydroxybenzaldehyde, China, , ,

Cas no 94805-83-1 (Isolicoflavonol)

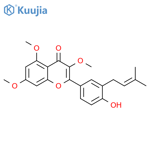

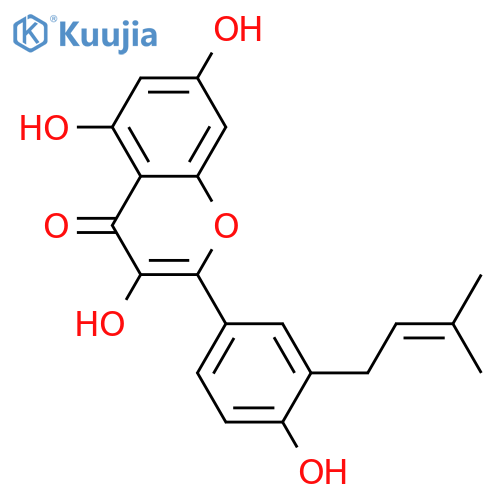

Isolicoflavonol structure

商品名:Isolicoflavonol

CAS番号:94805-83-1

MF:C20H18O6

メガワット:354.353326320648

CID:814926

Isolicoflavonol 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-

- Isolicoflavonol

- [ "" ]

- 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one

- MLS000697735

- SMR000470986

- 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- (9CI); 3,5,7-Trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one

- cid_5318585

- HMS2271L11

- 9577AF

- BDBM50251003

- LMPK12111984

- 5,7,4'-trihydroxy-3'-prenylflavonol

- 4',5,7-Trihydroxy-3'-prenylflavonol

- S

- 3,5,7-Trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one (ACI)

- 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- (9CI)

-

- インチ: 1S/C20H18O6/c1-10(2)3-4-11-7-12(5-6-14(11)22)20-19(25)18(24)17-15(23)8-13(21)9-16(17)26-20/h3,5-9,21-23,25H,4H2,1-2H3

- InChIKey: PGCKDCPTJAQQSQ-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C(=CC(=CC=2O)O)OC(C2C=C(C/C=C(\C)/C)C(O)=CC=2)=C1O

計算された属性

- せいみつぶんしりょう: 354.11033829 g/mol

- どういたいしつりょう: 354.11033829 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 605

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 107

- ぶんしりょう: 354.4

じっけんとくせい

- 色と性状: Yellow powder

- ゆうかいてん: 119°C

- ようかいど: 4.606 mg/L @ 25 °C (est)

Isolicoflavonol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN97594-5mg |

Isolicoflavonol |

94805-83-1 | >=98% | 5mg |

$413 | 2023-09-19 | |

| MedChemExpress | HY-N3474-1mg |

Isolicoflavonol |

94805-83-1 | 98.92% | 1mg |

¥2400 | 2024-07-24 | |

| TargetMol Chemicals | TN1783-1mg |

Isolicoflavonol |

94805-83-1 | 98% | 1mg |

¥ 1940 | 2023-09-15 | |

| 1PlusChem | 1P00IJ0R-1mg |

4H-1-Benzopyran-4-one,3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- |

94805-83-1 | 98% | 1mg |

$302.00 | 2024-04-19 | |

| A2B Chem LLC | AI63659-1mg |

Isolicoflavonol |

94805-83-1 | 98% | 1mg |

$275.00 | 2024-07-18 | |

| Ambeed | A459497-5mg |

Isolicoflavonol |

94805-83-1 | 98+% | 5mg |

$898.0 | 2024-04-15 | |

| TargetMol Chemicals | TN1783-5 mg |

Isolicoflavonol |

94805-83-1 | 98% | 5mg |

¥ 6,500 | 2023-07-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I63190-5mg |

Isolicoflavonol |

94805-83-1 | ,HPLC≥98% | 5mg |

¥5280.0 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1783-5 mg |

Isolicoflavonol |

94805-83-1 | 5mg |

¥4861.00 | 2022-04-26 | ||

| A2B Chem LLC | AI63659-5mg |

Isolicoflavonol |

94805-83-1 | 98% | 5mg |

$695.00 | 2024-07-18 |

Isolicoflavonol 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Boron tribromide Solvents: Pyridine ; -78 °C → rt; 12 h, rt

1.2 Reagents: Methanol

1.2 Reagents: Methanol

リファレンス

Isolicoflavonol Raw materials

Isolicoflavonol Preparation Products

Isolicoflavonol 関連文献

-

Yun-Qing Song,Xiao-Qing Guan,Zi-Miao Weng,Jun-Ling Liu,Jing Chen,Lu Wang,Long-Tao Cui,Sheng-Quan Fang,Jie Hou,Guang-Bo Ge Food Funct. 2021 12 162

-

Mina Maddah,Roodabeh Bahramsoltani,Nafiseh Hoseini Yekta,Roja Rahimi,Rasoul Aliabadi,Mahdi Pourfath New J. Chem. 2021 45 15977

-

Cheng-Cheng Shi,Tian-Ran Chen,Qi-Hua Zhang,Ling-Hua Wei,Chao Huang,Ya-Di Zhu,Hai-Bin Liu,Ya-Kun Bai,Fang-Jun Wang,Wen-Zhi Guo,Li-Rong Zhang,Guang-Bo Ge RSC Adv. 2020 10 3626

-

Mina Maddah,Roodabeh Bahramsoltani,Nafiseh Hoseini Yekta,Roja Rahimi,Rasoul Aliabadi,Mahdi Pourfath New J. Chem. 2021 45 15977

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:94805-83-1)Isolicoflavonol

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:94805-83-1)Isolicoflavonol

清らかである:99%

はかる:5mg

価格 ($):808.0